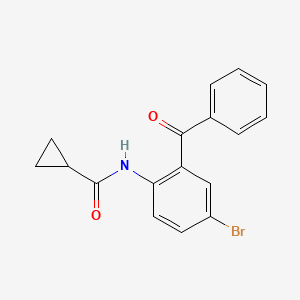

N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide

Description

N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C17H14BrNO2 This compound is known for its unique structural features, which include a cyclopropane ring and a benzoyl group attached to a brominated phenyl ring

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2/c18-13-8-9-15(19-17(21)12-6-7-12)14(10-13)16(20)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVZHXUBBWUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide typically involves the following steps:

Bromination: The starting material, 2-benzoylphenyl, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a cyclopropyl carboxylate ester.

Amidation: The final step involves the reaction of the cyclopropanated intermediate with an amine, such as cyclopropanecarboxamide, under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-benzoylphenyl)cyclopropanecarboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

N-(4-bromophenyl)cyclopropanecarboxamide: Lacks the benzoyl group, which may affect its chemical properties and applications.

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide: Contains a chlorine atom instead of bromine, which may influence its reactivity and biological effects.

Uniqueness: N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide is unique due to the presence of both the benzoyl and bromine substituents, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide is a synthetic compound notable for its unique structural features, including a cyclopropane ring and a brominated phenyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C17H14BrNO2

- Molecular Weight : 348.20 g/mol

- Structural Features : The compound consists of a benzoyl group attached to a 4-bromophenyl ring, which is further connected to a cyclopropanecarboxamide structure.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound is hypothesized to inhibit specific kinases such as GSK-3β, which plays a crucial role in cell signaling pathways related to cancer and neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | GSK-3β inhibition leading to apoptosis |

| HeLa (Cervical) | 8.3 | Induction of cell cycle arrest |

| A549 (Lung) | 12.0 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The results are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Bactericidal |

| Escherichia coli | 10 µg/mL | Bacteriostatic |

| Candida albicans | 15 µg/mL | Fungicidal |

Case Studies

- Inhibition of GSK-3β : A study highlighted the compound's role as a potent inhibitor of GSK-3β, with an IC50 value of 8 nM, demonstrating significant potential in treating Alzheimer's disease by modulating tau phosphorylation .

- Neuroprotective Effects : In models of neurodegeneration, the compound reduced inflammation markers such as nitric oxide and pro-inflammatory cytokines, indicating its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.